4-(bromomethyl)-4-ethyloxane
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Overview
Description
4-(bromomethyl)-4-ethyloxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers This compound features a bromomethyl group and an ethyl group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-4-ethyloxane can be achieved through several methods. One common approach involves the bromination of 4-methyl-4-ethyloxane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-4-ethyloxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Formation of substituted oxanes with various functional groups.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
4-(bromomethyl)-4-ethyloxane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It may be employed in the modification of biomolecules for studying biological processes and interactions.
Medicinal Chemistry: The compound can be used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-4-ethyloxane primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of various products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)-4-ethyloxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(bromomethyl)-4-methyloxane: Similar structure but with a methyl group instead of an ethyl group.
4-(bromomethyl)-4-propyloxane: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
4-(bromomethyl)-4-ethyloxane is unique due to the combination of the bromomethyl and ethyl groups, which confer specific reactivity and properties. The presence of the bromomethyl group makes it a valuable intermediate for nucleophilic substitution reactions, while the ethyl group provides steric and electronic effects that influence its behavior in various chemical processes.
Properties
CAS No. |
1262408-34-3 |
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Molecular Formula |
C8H15BrO |
Molecular Weight |
207.1 |
Purity |
95 |
Origin of Product |
United States |
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